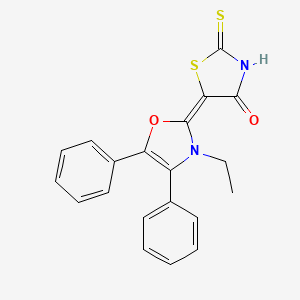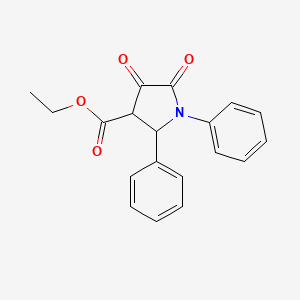
Ethyl 4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with two phenyl groups and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate typically involves the reaction of acetylene dicarboxylate, aniline, and various aromatic aldehydes. One efficient method reported involves a one-pot mortar-pestle grinding technique catalyzed by citric acid. This green synthesis method is characterized by high yields and short reaction times . Another approach involves the use of planetary ball milling equipment and binuclear Brønsted acid ionic liquids as catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and cost-efficiency are often applied. The use of minimal solvents, simple separation, and purification techniques without column chromatography are attractive points for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrrolidine ring.
Substitution: The phenyl groups and ester group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
Ethyl 4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Ethyl 4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:
Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate: Similar structure but with a methyl group substitution.
2,3-diphenyl-4,5-dioxo-1,2-dihydropyrrole: Lacks the ethyl ester group.
Ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate: Contains a thiophene ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenyl groups and an ethyl ester group, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
5469-63-6 |
|---|---|
Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
ethyl 4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-2-24-19(23)15-16(13-9-5-3-6-10-13)20(18(22)17(15)21)14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3 |
InChI Key |
IUTUDKMGBFWYHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N(C(=O)C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


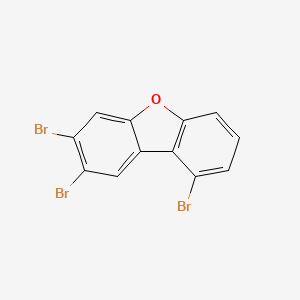

![3-Ethyl-1-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887934.png)



![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12887963.png)
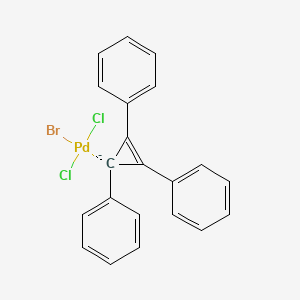
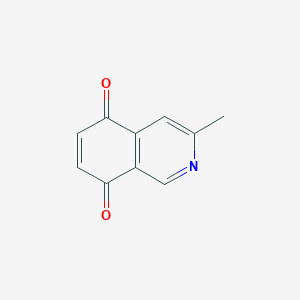
![5,6-dihydro-4H-thieno[3,2-b]pyrrole](/img/structure/B12887990.png)

![2-(Methylthio)benzo[d]oxazole-7-sulfonamide](/img/structure/B12888012.png)
